2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
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Overview
Description
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile” is a chemical compound with a molecular weight of 284.19 . It is a derivative of piperazine, a common structure found in many pharmaceuticals and recreational drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as spectroscopy . The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H , which provides a standard way to encode the compound’s structure and can be used for further analysis.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, it has been reported that the compound can undergo a Finkelstein transhalogenation reaction .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The melting point is between 135-138 degrees Celsius .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting potential targets could be microbial proteins or cancer cell receptors.
Mode of Action
This can lead to changes in cellular processes, potentially inhibiting growth in the case of microbes or cancer cells .
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it may interfere with essential biochemical pathways in microbes or cancer cells, such as dna replication, protein synthesis, or cell division .
Result of Action
Based on its potential antimicrobial and anticancer activities, it may lead to the death of microbial cells or cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It has been suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXUUYLMGOTPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCN(CC1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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